5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one
CAS No.: 58332-40-4
Cat. No.: VC16069219
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58332-40-4 |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 3-methyl-2-(4-nitrophenyl)-1H-pyrazol-5-one |
| Standard InChI | InChI=1S/C10H9N3O3/c1-7-6-10(14)11-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3,(H,11,14) |
| Standard InChI Key | CIZYXFOTWNJIQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazolone core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1 and 5. The 4-nitrophenyl group introduces significant electron-withdrawing effects due to the nitro (-NO) moiety, while the methyl group at position 5 contributes to steric stabilization. The IUPAC name, 3-methyl-2-(4-nitrophenyl)-1H-pyrazol-5-one, reflects this substitution pattern.
Key structural descriptors include:
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Canonical SMILES: CC1=CC(=O)NN1C2=CC=C(C=C2)N+[O-]
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InChIKey: CIZYXFOTWNJIQM-UHFFFAOYSA-N
The nitro group’s para position on the phenyl ring optimizes resonance stabilization, a critical factor in the compound’s reactivity and biological activity .
Synthesis and Functionalization
Classical Synthetic Routes
Early syntheses involved cyclocondensation of 4-nitrophenylhydrazine with β-keto esters or diketones. For example, reacting ethyl acetoacetate with 4-nitrophenylhydrazine in acidic ethanol yields the pyrazolone core . A 1987 protocol from the Journal of Heterocyclic Chemistry reports a 72% yield using toluene as the solvent and piperidine as a catalyst .
Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate + 4-nitrophenylhydrazine | Toluene | Piperidine | Reflux | 72% |
Modern Functionalization Strategies
Recent work by Der Pharma Chemica (2023) demonstrates the use of click chemistry to append 1,2,3-triazole moieties to the pyrazolone core . Propargylation of the hydroxyl group followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields derivatives with enhanced antibacterial activity . For instance, compound 5d (bearing a 4-chlorophenyl-triazole group) showed MIC values of 12.5 μg/mL against Staphylococcus aureus .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point range of 220–225°C, indicating high thermal stability suitable for pharmaceutical formulation . Differential scanning calorimetry (DSC) data remain unreported, but the nitro group’s strong intermolecular interactions likely contribute to this stability.
Solubility and Partitioning
Experimental logP values are unavailable, but computational estimates (LogP = 1.91) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The nitro group’s polarity enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .
Biological Activities and Mechanisms
Antibacterial Efficacy
Derivatives of 5-methyl-1-(4-nitrophenyl)pyrazol-3-one demonstrate broad-spectrum activity. In a 2023 study, triazole-functionalized analogs inhibited Bacillus subtilis at 25 μg/mL and Staphylococcus aureus at 12.5 μg/mL . These values compare favorably to ampicillin (MIC = 6.25 μg/mL), suggesting potential as lead compounds for antibiotic development .
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | B. subtilis (μg/mL) | S. aureus (μg/mL) | E. coli (μg/mL) |
|---|---|---|---|
| 5a | 25 | 25 | >50 |
| 5d | 25 | 12.5 | >50 |
| Ampicillin | 6.25 | 6.25 | 12.5 |
Computational and Mechanistic Insights
Electron Density Mapping
Density functional theory (DFT) calculations reveal high electron density at the pyrazolone carbonyl oxygen (), facilitating hydrogen bonding with biological targets. The nitro group’s electron-withdrawing nature further polarizes the ring, enhancing interactions with serine proteases in bacterial cell walls .
ADMET Profiling
Predicted absorption-distribution-metabolism-excretion-toxicity (ADMET) parameters indicate:
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Caco-2 permeability: Moderate (logPapp = -5.2)
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CYP2D6 inhibition: Low (probability = 0.17)
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hERG inhibition risk: Minimal (IC > 10 μM)
These profiles suggest favorable pharmacokinetics for further drug development.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for triazole-linked antibiotics, as demonstrated in Der Pharma Chemica’s 2023 study . Its nitro group is amenable to reduction, forming amino derivatives for covalent conjugation with biologics.
Material Science Applications
While understudied, the nitro group’s redox activity could enable applications in conductive polymers or explosives. Thermal decomposition studies above 250°C are needed to assess feasibility.
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